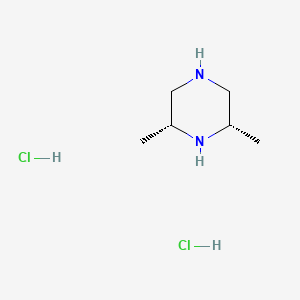

cis-2,6-Dimethylpiperazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H16Cl2N2 |

|---|---|

Molecular Weight |

187.11 g/mol |

IUPAC Name |

(2S,6R)-2,6-dimethylpiperazine;dihydrochloride |

InChI |

InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6+;; |

InChI Key |

SFOYHYMXNYOPAI-RUTFAPCESA-N |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1)C.Cl.Cl |

Canonical SMILES |

CC1CNCC(N1)C.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cis 2,6 Dimethylpiperazine and Its Stereoisomers

Catalytic and Diastereoselective Synthetic Routes to cis-2,6-Dimethylpiperazine (B139716)

The preferential synthesis of the cis-isomer of 2,6-dimethylpiperazine (B42777) over its trans-counterpart is a significant challenge in synthetic chemistry. Researchers have developed several advanced strategies that leverage catalysis to guide the stereochemical outcome of the cyclization reactions.

Hydrogenation-Based Cyclization of Diisopropanolamines

A prominent method for the synthesis of cis-2,6-dimethylpiperazine involves the catalytic hydrogenation and cyclization of diisopropanolamine (B56660). This process typically involves reacting a diisopropanolamine mixture with ammonia (B1221849) and hydrogen in the presence of a specific hydrogenation catalyst. google.com The reaction of di(2-hydroxypropyl)amine with ammonia and hydrogen, utilizing a hydrogenation catalyst composed of nickel, copper, and chromium oxides, has been shown to produce 2,6-dimethylpiperazine with conversions exceeding 90%. google.com

Reductive Cyclization of Dioximes for Preferential cis-Isomer Formation

A stereoselective approach to synthesizing cis-2,6-disubstituted piperazines involves the reductive cyclization of dioximes. nih.govnih.gov This method relies on a sequence of a double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo a catalytic reductive cyclization. nih.gov The key steps in the proposed mechanism include the catalytic hydrogenolysis of the N-O bonds to yield a diimine intermediate, which then cyclizes. Subsequent hydrogenation and elimination of ammonia lead to the final piperazine (B1678402) product. nih.gov

The preferential formation of the cis-isomer is attributed to the addition of dihydrogen from the less sterically hindered side of a dihydropyrazine (B8608421) intermediate. nih.gov This methodology has proven effective for a range of substrates, including the synthesis of cis-2,6-diaryl-piperazines, which are otherwise difficult to access. nih.govresearchgate.net

| Entry | Substituent (R) | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 1 | Methyl | 5% Pd/C | 85 | >99:1 |

| 2 | Phenyl | 5% Pd/C | 90 | >99:1 |

| 3 | 4-Methoxyphenyl | 5% Pd/C | 88 | >99:1 |

| 4 | 2-Thienyl | 5% Pd/C | 82 | >99:1 |

Palladium-Catalyzed Carboamination Approaches to Substituted cis-Piperazines

Palladium-catalyzed carboamination has emerged as a powerful tool for the concise and modular synthesis of cis-2,6-disubstituted piperazines. nih.govacs.org This strategy involves the intramolecular cyclization of alkene-tethered amines with aryl or alkenyl halides, generating the piperazine ring and forming two chemical bonds in a single step. nih.govacs.orgnih.gov The reaction typically exhibits high diastereoselectivity, favoring the formation of the cis-isomer with diastereomeric ratios often ranging from 14:1 to over 20:1. nih.govnih.govnih.gov

The proposed mechanism proceeds through the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the amine to form a palladium (aryl)(amido) intermediate. acs.org Subsequent syn-aminopalladation and carbon-carbon bond-forming reductive elimination yield the piperazine product. acs.org The observed preference for the cis-product is explained by a transition state model where steric interactions are minimized by the pseudoequatorial orientation of the substituents, which alleviates allylic strain. nih.govnih.gov This approach is notable for its ability to construct piperazines with different substituents at the N1, N4, C2, and C6 positions in a modular fashion. nih.govnih.gov

| Entry | C2-Substituent | N1-Substituent | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| 1 | Methyl | Phenyl | 85 | >20:1 |

| 2 | Ethyl | Phenyl | 81 | >20:1 |

| 3 | iso-Butyl | Phenyl | 75 | 14:1 |

| 4 | Benzyl | p-Chlorophenyl | 78 | >20:1 |

Chiral Pool-Derived Asymmetric Synthesis Strategies for cis-2,6-Dimethylpiperazine

The asymmetric synthesis of enantiomerically enriched cis-2,6-disubstituted piperazines often utilizes precursors from the chiral pool, most notably amino acids. nih.govnih.govrsc.org These readily available starting materials allow for the construction of complex piperazine structures with high stereocontrol. The synthesis typically requires 4-5 steps from commercially available amino acids. nih.govnih.gov

One strategy involves preparing hydroamination substrates from amino acids, which then undergo a highly diastereoselective intramolecular palladium-catalyzed hydroamination to form the piperazine ring. organic-chemistry.orgacs.org Another powerful approach is the aforementioned Pd-catalyzed carboamination, where the substrates are prepared in an enantioenriched form (97-99% ee) from amino acid precursors. nih.gov A group at the Upjohn Company developed syntheses for homochiral 2,6-polymethylated piperazines for structure-activity relationship (SAR) studies, employing various starting materials from the chiral pool. rsc.org For instance, the synthesis of (2S, 6S)-2,6-dimethylpiperazine was achieved from (R)-alanine and methyl (R)-lactate precursors, involving steps like alkylation, cyclization, and reduction, resulting in the target compound with high enantiomeric excess (>98% ee). rsc.org These methods represent efficient and general strategies for preparing a variety of chiral 2,6-methylated piperazines where the absolute stereochemistry can be precisely controlled. acs.org

Isomerization and Stereoisomer Resolution Techniques

Beyond direct synthesis, the isolation of pure cis-2,6-dimethylpiperazine often requires effective methods to separate it from its trans-isomer and other impurities.

Selective Crystallization for Enhanced cis-2,6-Dimethylpiperazine Purity

Selective crystallization is a key technique for purifying cis-2,6-dimethylpiperazine from mixtures containing its trans-isomer. google.comgoogle.com After the initial synthesis, which often yields a mixture of stereoisomers, the product is dissolved in a suitable organic solvent. google.com Aromatic hydrocarbons like toluene (B28343) or xylene are commonly used. google.comgoogle.com Upon cooling the solution, the cis-isomer crystallizes preferentially due to differences in solubility and crystal lattice energy compared to the trans-isomer. google.com

The process can be optimized by controlling the cooling rate and temperature. For instance, after reacting diisopropanolamine, the resulting mixture in an organic solvent is first filtered to remove the catalyst, water is removed by azeotropic distillation, and then the solution is subjected to crystallization. google.com A subsequent recrystallization step can yield 100% pure cis-2,6-dimethylpiperazine. google.com This method is effective and can be scaled for industrial production, providing a practical route to obtaining the high-purity cis-isomer required for applications in pharmaceuticals and agrochemicals. google.com

Catalytic Isomerization of trans- to cis-2,6-Dimethylpiperazine

Detailed investigations have revealed that the isomerization can be effectively catalyzed by certain transition metals, with nickel and cobalt being particularly noteworthy. google.com The process involves heating the trans-isomer, or a mixture of cis- and trans-isomers, in the presence of a suitable catalyst.

The reaction is conducted at temperatures of 180°C or higher, with a preferable range of 180°C to 230°C. google.com At temperatures below 180°C, the rate of isomerization from the trans to the cis form is significantly reduced, making the process less efficient. google.com The selection of an appropriate catalyst is crucial for the successful conversion. Nickel catalysts are particularly preferred for this isomerization. The amount of catalyst used is typically a small fraction of the starting material, generally 0.01 parts by weight or more relative to 1 part by weight of the trans-2,6-dimethylpiperazine. google.com

The isomerization can be carried out in the presence of an organic solvent. Aromatic hydrocarbons such as benzene, toluene, and xylene are suitable solvent choices. google.com The use of a solvent can aid in heat transfer and maintaining a homogenous reaction mixture. The process can also be conducted in the presence or atmosphere of ammonia and/or hydrogen.

A practical application of this methodology is demonstrated in a process where a mixture of cis- and trans-2,6-dimethylpiperazine was subjected to isomerization conditions. In a specific example, a starting mixture containing 2.7 g of cis-2,6-dimethylpiperazine and 16.9 g of trans-2,6-dimethylpiperazine was heated with a nickel catalyst at 200°C. After the reaction, the composition of the mixture changed to 10.8 g of the cis-isomer and 7.4 g of the trans-isomer, showcasing a significant conversion of the trans-isomer to the desired cis-isomer. google.com

This catalytic isomerization provides a valuable method for enriching the proportion of cis-2,6-dimethylpiperazine, which can then be more readily purified, often through crystallization techniques. google.com

Interactive Data Table: Catalytic Isomerization of 2,6-Dimethylpiperazine Mixture

| Parameter | Initial State | Final State |

| Catalyst | Nickel | Nickel |

| Temperature (°C) | 200 | 200 |

| cis-2,6-Dimethylpiperazine (g) | 2.7 | 10.8 |

| trans-2,6-Dimethylpiperazine (g) | 16.9 | 7.4 |

Stereochemical and Conformational Analysis of Cis 2,6 Dimethylpiperazine Systems

Elucidation of Ring Conformations (e.g., Chair, Twist-Boat) in cis-2,6-Dimethylpiperazine (B139716) Derivatives

Like cyclohexane, the piperazine (B1678402) ring can adopt several conformations, including the chair, boat, and twist-boat forms. nih.gov Extensive research has established that the chair conformation is the most thermodynamically stable ground state for piperazine and its derivatives. nih.gov This preference is due to the minimization of both angular and torsional strain, as all carbon-carbon bonds can adopt a staggered arrangement. libretexts.org

The energy barrier for ring inversion in piperazines is generally higher than in corresponding cyclohexanes. For instance, the barrier for N,N'-dimethylpiperazine is 55.7 kJ mol⁻¹, significantly higher than the 40.0 kJ mol⁻¹ for cis-1,4-dimethylcyclohexane, indicating a more rigid chair conformation for the piperazine ring. nih.gov

In cis-2,6-dimethylpiperazine, the two methyl groups are on the same face of the ring. For the molecule to exist in the low-energy chair conformation, both methyl substituents must occupy equatorial positions. This arrangement minimizes destabilizing steric interactions, particularly 1,3-diaxial interactions that would occur if one or both methyl groups were forced into axial positions. openstax.org The alternative chair conformation, achieved through ring-flipping, would place both methyl groups in axial positions, resulting in significant steric strain and is therefore energetically unfavorable.

While the boat conformation avoids angle strain, it is destabilized by torsional strain from eclipsed hydrogens and unfavorable "flagpole" interactions between substituents at the 1 and 4 positions. libretexts.org The twist-boat conformation is a more stable, flexible intermediate between the chair and boat forms but remains significantly higher in energy than the chair conformation. libretexts.org Consequently, for cis-2,6-dimethylpiperazine derivatives, the diaxial-boat and diequatorial-chair conformations are the most relevant, with the latter being the predominant and most stable form in solution.

| Conformation | Relative Energy | Key Steric Interactions | Prevalence in cis-2,6-Dimethylpiperazine |

|---|---|---|---|

| Chair (Diequatorial) | Lowest | Minimized torsional and steric strain. | Most stable and predominant conformation. |

| Chair (Diaxial) | High | Significant 1,3-diaxial interactions between methyl groups and axial hydrogens. | Energetically unfavorable; negligible population. |

| Twist-Boat | Intermediate | Reduced flagpole interactions compared to boat, but some torsional strain remains. libretexts.org | Transition state or intermediate in ring inversion; low population. |

| Boat | High | Significant flagpole interactions and torsional strain from eclipsed bonds. libretexts.org | Energetically unfavorable; negligible population. |

Principles of Diastereoselective Control in cis-2,6-Dimethylpiperazine Ring Formation

The synthesis of 2,6-dimethylpiperazine (B42777) often yields a mixture of cis and trans stereoisomers. Achieving high diastereoselectivity in favor of the cis isomer is a significant challenge that has been addressed through various synthetic strategies. The control of diastereoselectivity hinges on manipulating the transition state energies of the cyclization step to favor the pathway leading to the cis product.

A more modern and highly diastereoselective approach is the Palladium-catalyzed carboamination of an unsaturated amine with an aryl halide. nih.gov This method constructs the piperazine ring by forming two bonds in a single step. The high cis-selectivity (typically 14:1 to 20:1 dr) is attributed to the geometry of the proposed cyclization transition state. The reaction is hypothesized to proceed through a transition state where the N1-Aryl group is rotated to allow for a pseudoequatorial orientation of the R¹ substituent (the forming methyl group). This arrangement avoids a destabilizing A(1,3) interaction (allylic strain), which would be present in the transition state leading to the trans isomer. nih.gov

| Method | Key Reagents/Catalysts | Principle of Diastereocontrol | Reported Selectivity (cis:trans) |

|---|---|---|---|

| Cyclization of Diisopropanolamine (B56660) | Ammonia (B1221849), Hydrogenation Catalyst, Organic Solvent google.comgoogle.com | Solvent and catalyst effects favor cis-isomer formation; trans-isomer can be isomerized to cis. google.com | High selectivity for cis-form, enhanced by isomerization. google.com |

| Pd-Catalyzed Carboamination | Pd Catalyst, Aryl Bromide, Unsaturated Diamine Precursor nih.gov | Avoidance of A(1,3) strain in a key transition state favors a pseudoequatorial substituent, leading to the cis product. nih.gov | 14:1 to 20:1 nih.gov |

Control and Assessment of Enantiomeric Purity in Asymmetric Syntheses of cis-2,6-Dimethylpiperazine Analogues

The development of asymmetric syntheses to produce enantiomerically pure cis-2,6-disubstituted piperazines is of great importance for pharmaceutical applications, where often only one enantiomer possesses the desired biological activity. taylorandfrancis.com Control of enantiomeric purity is achieved by introducing chirality into the reaction sequence, either from a chiral starting material, a chiral auxiliary, or a chiral catalyst.

A successful strategy for synthesizing homochiral 2,6-polymethylated piperazines, such as (2S, 6S)-2,6-dimethylpiperazine, utilizes starting materials from the "chiral pool". rsc.org For example, a synthesis developed by researchers at Merck starts with N-t-Boc-L-alanine. The synthesis proceeds through several steps, including amide bond formation, reduction with lithium aluminum hydride (LAH), and subsequent hydrogenolysis, to afford the target (2S, 6S)-2,6-dimethylpiperazine in high enantiomeric purity (>98% enantiomeric excess, ee). rsc.org Such routes leverage the pre-existing stereocenter of the amino acid to direct the stereochemistry of the final product.

Assessing the enantiomeric purity of the final product is a critical step in asymmetric synthesis. The most common technique for this determination is chiral High-Performance Liquid Chromatography (HPLC). taylorandfrancis.com This method uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute from the column at different times. nih.gov By comparing the peak areas in the resulting chromatogram, the ratio of the enantiomers, and thus the enantiomeric excess, can be accurately calculated. taylorandfrancis.com Other methods for determining enantiomeric purity include derivatization with a chiral reagent followed by analysis with standard NMR or chromatography, and more advanced techniques like molecular rotational resonance (MRR) spectroscopy. nih.gov

| Asymmetric Strategy | Example Chiral Source | Assessment Method | Reported Purity |

|---|---|---|---|

| Chiral Pool Synthesis rsc.org | N-t-Boc-L-alanine | Not explicitly stated, but typically Chiral HPLC or GC. | >98% ee for (2S, 6S)-2,6-dimethylpiperazine rsc.org |

| Pd-Catalyzed Carboamination nih.gov | Amino acid precursors | Chiral HPLC | ≥98% ee nih.gov |

Chemical Reactivity and Derivatization Strategies for Cis 2,6 Dimethylpiperazine

N-Functionalization Reactions of the Piperazine (B1678402) Core (e.g., Amide, Carbamate (B1207046) Formation)

The nitrogen atoms of the cis-2,6-dimethylpiperazine (B139716) ring are highly nucleophilic and readily participate in a variety of N-functionalization reactions. These reactions are fundamental for integrating the piperazine moiety into larger molecular architectures.

Amide Formation: The formation of amide bonds is a common strategy for derivatizing the piperazine core. This can be achieved by reacting cis-2,6-dimethylpiperazine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, the coupling of N-protected amino acids with secondary amines like cis-2,6-dimethylpiperazine is a key step in the synthesis of peptidomimetics and other biologically active molecules. Reagents such as 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have been effectively used to facilitate amide bond formation between N-aryl amino acids and allylic amines in the synthesis of piperazine precursors. In the context of discovering novel inhibitors, the synthesis of diamides of (2R,6R)-2,6-dimethylpiperazine has been crucial. These amides form key hydrogen bonds with the backbone amides of target proteins, highlighting the importance of this functionalization in medicinal chemistry.

Carbamate Formation: Carbamates are another important class of derivatives readily accessible from cis-2,6-dimethylpiperazine. The reaction of the piperazine with phosgene (B1210022) or its equivalents, followed by quenching with an alcohol, is a traditional method. More contemporary and milder methods involve the reaction of the amine with an alkyl or aryl chloroformate. An increasingly important and environmentally benign approach is the synthesis of carbamates from the direct reaction of amines with carbon dioxide (CO2) and an alkylating agent. This three-component coupling reaction offers a green alternative to the use of hazardous phosgene derivatives. The stability of the resulting carbamate can be influenced by the steric hindrance around the nitrogen atom.

Table 1: Examples of N-Functionalization Reactions of cis-2,6-Dimethylpiperazine

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Amide Formation | Carboxylic Acid, DEPBT, Triethylamine | N,N'-Diacyl-cis-2,6-dimethylpiperazine | acs.org |

| Amide Formation | Acyl Chloride, Base | N,N'-Diacyl-cis-2,6-dimethylpiperazine | nih.gov |

| Carbamate Formation | Alkyl/Aryl Chloroformate, Base | N,N'-Dicarbamoyl-cis-2,6-dimethylpiperazine | rsc.org |

| Carbamate Formation | CO2, Alkyl Halide, Base (e.g., DBU) | N,N'-Dicarbamoyl-cis-2,6-dimethylpiperazine | researchgate.net |

Regioselective and Stereoselective Substitutions on the Piperazine Ring

While N-functionalization is the most common derivatization strategy, substitution on the carbon framework of the piperazine ring offers a pathway to more complex and stereochemically diverse analogues. Achieving regioselectivity and stereoselectivity in these transformations is a significant synthetic challenge.

Direct C-H functionalization of piperazines represents an atom-economical approach to introduce substituents on the ring carbons. uva.es However, the presence of two nitrogen atoms can complicate these reactions, leading to issues with reactivity and selectivity. uva.es Transition-metal-catalyzed C-H activation has seen limited application to piperazines compared to other saturated N-heterocycles. uva.es

A notable strategy for achieving stereoselective substitution involves the deprotonation of an N-Boc-protected piperazine at a carbon alpha to a nitrogen atom using a strong base, such as sec-butyllithium (B1581126) in the presence of a chiral ligand like (-)-sparteine, followed by trapping the resulting anion with an electrophile. uva.es This methodology has been successfully applied to the synthesis of enantiopure 2,6-trans- and 2,5-trans-piperazines through a second α-lithiation and trapping event. uva.es The stereochemical outcome is often directed by the bulky N-Boc group, which favors an equatorial position for the incoming electrophile to avoid steric hindrance. uva.es

While these methods have been developed for piperazine scaffolds, their direct application to a pre-existing cis-2,6-dimethylpiperazine core for further substitution can be challenging due to the existing methyl groups influencing the stereochemical course of the reaction. The synthesis of specifically substituted analogues often relies on the construction of the piperazine ring from appropriately substituted acyclic precursors, which allows for greater control over the final stereochemistry.

Synthesis of Complex Poly-substituted cis-2,6-Dimethylpiperazine Analogues

The synthesis of complex, poly-substituted cis-2,6-dimethylpiperazine analogues is of significant interest for the development of new chemical entities with diverse biological activities. These strategies often involve the stereoselective construction of the piperazine ring from chiral precursors.

One powerful method for the asymmetric synthesis of cis-2,6-disubstituted piperazines is the palladium-catalyzed carboamination of an N1-aryl-N2-allyl-1,2-diamine with an aryl bromide. acs.orgnih.gov This key cyclization step simultaneously forms the heterocyclic ring and two new bonds, leading to the desired products with high diastereoselectivity (typically >20:1 dr for the cis isomer) and enantiomeric excess (>97% ee). acs.orgnih.gov This modular approach allows for the introduction of different substituents at the C2, C6, N1, and N4 positions by varying the starting materials. nih.gov

Another example of the synthesis of a complex cis-2,6-disubstituted piperazine is the preparation of cis-2,6-di-(2-quinolylpiperidine). nih.gov The synthesis of this norlobelane analogue involves the Wittig reaction of N-Cbz-protected cis-piperidine-2,6-dicarboxaldehyde with 2-(triphenylphosphinylmethyl)quinoline bromide. nih.gov Subsequent deprotection and reduction of the double bonds yield the final complex structure. nih.gov This approach highlights the utility of functionalized cis-piperidine intermediates in the construction of elaborate molecular architectures.

Table 2: Strategies for the Synthesis of Complex cis-2,6-Dimethylpiperazine Analogues

| Synthetic Strategy | Key Reaction | Substituent Pattern | Reference |

| Palladium-Catalyzed Carboamination | Intramolecular cyclization of an unsaturated diamine with an aryl bromide | cis-2,6-disubstituted-N-aryl-piperazines | acs.orgnih.gov |

| Wittig Reaction Approach | Wittig reaction of a cis-piperidine-2,6-dicarboxaldehyde | cis-2,6-di-(2-quinolylpiperidine) | nih.gov |

Applications in Advanced Organic Synthesis and Catalysis

Utilization of cis-2,6-Dimethylpiperazine (B139716) as a Chiral Building Block for Complex Heterocyclic Architectures

The C2-symmetry and inherent chirality of cis-2,6-dimethylpiperazine make it a valuable scaffold for the stereoselective synthesis of complex heterocyclic molecules. rsc.orgclockss.org Organic chemists utilize it as a foundational element, building upon its rigid framework to construct molecules with precisely defined three-dimensional arrangements. This is particularly significant in medicinal chemistry, where the specific stereochemistry of a molecule is often crucial for its biological activity. chemimpex.com

A notable strategy involves the use of enantiomerically pure cis-2,6-dimethylpiperazine, which can be derived from chiral pool starting materials like amino acids. rsc.orgnih.gov For instance, a synthesis of (2S, 6S)-2,6-dimethylpiperazine has been achieved from (S)-alanine in a multi-step process that yields the target with high enantiomeric excess (>98% ee). rsc.org This homochiral building block serves as a precursor for more elaborate structures, including novel GABA-A-based anxiolytic agents and potent agonists for melanocortin receptors. rsc.org

Furthermore, palladium-catalyzed carboamination reactions have been developed to construct cis-2,6-disubstituted N-aryl piperazines in a concise and modular fashion. nih.gov This method allows for the stereoselective creation of piperazine (B1678402) rings with different substituents at four distinct positions, starting from readily available amino acid precursors. nih.gov The resulting complex heterocyclic architectures are of significant interest in drug discovery. rsc.orgnih.gov The synthesis of lobelane (B1250731) analogues, which are potent inhibitors of the vesicular monoamine transporter (VMAT2), also showcases the utility of the cis-2,6-disubstituted piperidine (B6355638) framework, a close structural relative, in creating bioactive compounds. nih.gov These synthetic routes often involve key steps like Wittig reactions to introduce complex side chains onto the heterocyclic core. nih.gov

The piperazine scaffold itself can be merged with other heterocyclic systems to create novel, complex structures. For example, chiral piperazines have been used to synthesize indazole-fused piperazines, generating previously unreported merged heterocyclic systems with stereochemical diversity. nih.govresearchgate.net Such strategies expand the chemical space accessible to medicinal chemists, providing unique scaffolds for new therapeutic agents. nih.gov

Role in Metal-Mediated Deprotonation and Metallation Chemistry (e.g., cis-2,6-dimethylpiperidide in Zincation Reactions)

In the realm of metallation chemistry, the deprotonated form of cis-2,6-dimethylpiperazine, the cis-2,6-dimethylpiperidide (cis-DMP) anion, has been investigated as a cost-effective alternative to the widely used but expensive 2,2,6,6-tetramethylpiperidide (TMP). nih.govstrath.ac.uk These bulky, non-nucleophilic amide bases are crucial for the regioselective deprotonation (metallation) of sensitive aromatic and heterocyclic substrates.

Specifically, cis-DMP has been successfully incorporated into mixed-metal lithium-zincate bases. nih.govstrath.ac.ukcore.ac.uk A study comparing different amide components in a lithium diethylzincate system demonstrated the effectiveness of the cis-DMP-based reagent. nih.gov When used to deprotonate the test substrate N,N-diisopropylbenzamide, the resulting zincated intermediate could be trapped with an electrophile (iodine) to give the ortho-functionalized product in high yield. nih.gov

The performance of the cis-DMP zincate base was systematically compared to systems containing other amides like diisopropylamide (DA), 1,1,1,3,3,3-hexamethyldisilazide (HMDS), and TMP. The results showed that under specific conditions, the cis-DMP system provided results comparable to the TMP system and superior to those using DA or HMDS. nih.govstrath.ac.uk This establishes cis-DMP as a viable and economical alternative for certain zincation reactions. nih.gov

The general utility of such zincate bases, like the related TMPZnCl·LiCl, lies in their ability to perform direct C-H bond activation on a wide array of functionalized molecules. orgsyn.orgacs.orgresearchgate.net These reagents exhibit remarkable chemoselectivity, tolerating sensitive functional groups such as esters, nitriles, and even aldehydes and nitro groups, which are often incompatible with more reactive organolithium or Grignard reagents. acs.orgresearchgate.net The organozinc reagents formed through this process are valuable intermediates that can participate in a variety of subsequent cross-coupling reactions. orgsyn.orgacs.org

| Amide Component | Solvent | Yield of 2-iodo-N,N-diisopropylbenzamide (%) | Reference |

|---|---|---|---|

| cis-DMP | Hexane | 88 | nih.gov |

| DA (diisopropylamide) | Hexane | 76 | nih.gov |

| HMDS (hexamethyldisilazide) | Hexane | 0 | nih.gov |

| cis-DMP | THF | Good (unspecified) | nih.gov |

| DA (diisopropylamide) | THF | Lower than cis-DMP/TMP | nih.gov |

| TMP | THF | Comparable to cis-DMP | nih.gov |

Design and Application as Ligand and Catalyst Components in Organic Transformations

The chiral scaffold of cis-2,6-dimethylpiperazine and its derivatives makes them effective as ligands in metal-catalyzed asymmetric synthesis and as organocatalysts in their own right. unl.ptresearchgate.net Chiral piperazines were first reported as ligands in catalysis for the asymmetric addition of diethylzinc (B1219324) to benzaldehyde, achieving high enantiomeric induction. unl.pt

As organocatalysts, chiral 2,5-disubstituted piperazines (a constitutional isomer of the 2,6-disubstituted variant) have proven to be highly efficient for the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt These reactions produce γ-nitroaldehydes, which are versatile synthetic intermediates, with good yields and high diastereoselectivities (up to 98:2). unl.pt The C2-symmetric nature of the piperazine catalyst is key to controlling the stereochemical outcome of the reaction.

In metal-mediated catalysis, novel tridentate Schiff bases synthesized from piperazine-amine derivatives and salicylaldehydes have been used as chiral ligands for copper(II)-catalyzed enantioselective Henry reactions (the addition of nitromethane (B149229) to aldehydes). researchgate.net These reactions have achieved excellent yields (up to 98%) and high enantioselectivities. researchgate.net The defined stereochemistry of the piperazine backbone, combined with the coordinating groups of the ligand, creates a chiral environment around the metal center that directs the approach of the reacting substrates. researchgate.net The development of such catalytic systems is a major focus in organic chemistry, as they provide efficient routes to enantiomerically pure molecules. mdpi.com

| Reaction Type | Catalyst/Ligand Type | Key Results | Reference |

|---|---|---|---|

| Michael Addition (Aldehyde to Nitroalkene) | Chiral 2,5-Dibenzylpiperazine (Organocatalyst) | Good yields, high diastereoselectivity (up to 98:2) | unl.pt |

| Henry Reaction (Nitromethane to Aldehyde) | Chiral Piperazine-derived Schiff Base with Cu(II) | High yields (up to 98%), high enantioselectivity (up to 91% ee) | researchgate.net |

| Diethylzinc Addition to Benzaldehyde | Chiral Piperazines (Ligand for Zn) | High enantiomeric excess (up to 90%) | unl.pt |

Precursor for Advanced Chemical Scaffolds and Their Methodological Development

The cis-2,6-dimethylpiperazine core is a foundational precursor for the development of advanced chemical scaffolds with applications ranging from medicinal chemistry to materials science. rsc.orgchemimpex.comnih.gov Methodological developments focus on elaborating this simple heterocyclic unit into more complex, functionalized, and often conformationally constrained structures. rsc.orgnih.gov

One key area is the synthesis of constrained peptides and peptidomimetics. researchgate.net Piperazine-based structures can be incorporated into peptide sequences to induce specific secondary structures, such as turns or bends. This is a critical strategy in drug design to mimic the bioactive conformation of a natural peptide while improving properties like metabolic stability. nih.govnih.govmdpi.com For example, piperazine-2,3,5-triones, which can be derived from amino acid amides, provide access to α,α-disubstituted cyclic peptide derivatives and other constrained peptide analogues. researchgate.net

The synthesis of diverse piperazine libraries for drug discovery is another important application. rsc.orgnih.gov The development of modular synthetic routes, such as the palladium-catalyzed carboamination mentioned previously, allows for the systematic variation of substituents on the piperazine ring. nih.gov This enables the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Research at pharmaceutical companies has utilized homochiral 2,6-polymethylated piperazines like the cis-dimethyl variant in SAR studies to discover novel therapeutic agents. rsc.org The ability to generate stereochemically diverse libraries of fused heterocyclic scaffolds, for instance by merging piperazines with indazoles, further enhances the potential for discovering new bioactive molecules. nih.gov These advanced scaffolds are instrumental in the rational design of novel drugs targeting a wide range of diseases. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

X-ray Crystallographic Analysis of cis-2,6-Dimethylpiperazine (B139716) Salts and Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and conformational arrangements. While specific crystallographic data for cis-2,6-dimethylpiperazine dihydrochloride (B599025) were not found in the available research, analysis of closely related structures, such as trans-2,5-dimethylpiperazine (B131708) dihydrochloride, offers valuable insights into the expected structural features.

For piperazine (B1678402) rings, the chair conformation is the most stable arrangement, minimizing steric and torsional strain. In cis-2,6-dimethylpiperazine, the piperazine ring is expected to adopt a chair conformation. Due to the cis stereochemistry, one methyl group would be in an axial position and the other in an equatorial position to minimize steric hindrance. Upon formation of the dihydrochloride salt, the nitrogen atoms become protonated, and these ammonium (B1175870) groups will form strong hydrogen bonds with the chloride ions.

The crystal structure of trans-2,5-dimethylpiperazine dihydrochloride reveals an almost ideal puckered chair conformation for the piperazine ring, with the methyl groups in equatorial positions. The crystal packing is dominated by strong N-H···Cl hydrogen bonds. A similar network of hydrogen bonds would be expected to stabilize the crystal lattice of cis-2,6-dimethylpiperazine dihydrochloride.

Table 1: Crystallographic Data for trans-2,5-Dimethylpiperazine Dihydrochloride

| Parameter | Value |

|---|---|

| Molecular Formula | C6H16Cl2N2 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 11.157 (6) |

| b (Å) | 6.823 (5) |

| c (Å) | 6.341 (5) |

| β (°) | 102.16 (10) |

| Volume (ų) | 471.87 |

| Z | 2 |

Data sourced from Bart, J. C. J., Bassi, I. W., & Scordamaglia, R. (1978). The Crystal Structure and Molecular Conformation of trans-2,5-Dimethylpiperazine Dihydrochloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(9), 2760-2764.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment (e.g., DOSY, 2D NMR)

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the specific proton and carbon signals. COSY spectra reveal proton-proton coupling networks, allowing for the mapping of adjacent protons, while HSQC correlates directly bonded proton and carbon atoms. These techniques are invaluable for unambiguously assigning the complex spin systems in the piperazine ring.

The stereochemistry of the methyl groups in the cis isomer can be confirmed by Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). A NOESY experiment would show through-space correlations between the axial and equatorial protons of the piperazine ring and the methyl groups, confirming their relative orientation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for cis-2,6-Dimethylpiperazine

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | ~2.8 (CH) | Multiplet |

| ~2.6 (CH₂) | Multiplet | |

| ~1.0 (CH₃) | Doublet | |

| ¹³C | ~50 (CH) | |

| ~48 (CH₂) | ||

| ~20 (CH₃) |

Note: These are approximate values for the free base; shifts for the dihydrochloride salt would be further downfield.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. For this compound, these methods can confirm the presence of key structural features.

The IR and Raman spectra of the parent compound, piperazine, have been extensively studied. nih.gov The spectra of cis-2,6-dimethylpiperazine would show characteristic bands for C-H stretching of the methyl and methylene (B1212753) groups, typically in the 2800-3000 cm⁻¹ region. nih.gov C-N stretching vibrations are also expected in the fingerprint region (1000-1300 cm⁻¹). nih.gov

Upon formation of the dihydrochloride salt, the most significant change in the vibrational spectra would be the appearance of broad and strong absorption bands corresponding to the N-H⁺ stretching of the ammonium groups. These bands are typically observed in the 2400-2800 cm⁻¹ region in the IR spectrum. The N-H⁺ bending vibrations would also give rise to new bands, usually around 1500-1600 cm⁻¹.

Table 3: Key Vibrational Bands for Piperazine Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H⁺ Stretch | 2400-2800 |

| C-H Stretch | 2800-3000 |

| N-H⁺ Bend | 1500-1600 |

| C-N Stretch | 1000-1300 |

Note: These are general ranges and the exact positions for this compound may vary.

Elemental Analysis and Chromatographic Methodologies for Product Purity and Characterization

The purity and composition of this compound are critical for its application and are typically assessed using elemental analysis and chromatographic techniques.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula, C₆H₁₆Cl₂N₂, confirming the compound's elemental composition.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 38.52% |

| Hydrogen | H | 1.008 | 16 | 16.128 | 8.62% |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 37.89% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.97% |

| Total | | | | 187.114 | 100.00% |

Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds and for separating isomers. A specific GC method has been developed to determine the purity of 2,6-dimethylpiperazine (B42777) and to effectively separate the cis and trans isomers. This method is crucial for quality control, as the presence of the trans isomer can be an undesirable impurity. The method demonstrates strong specificity and provides accurate and precise results for purity assessment. A typical GC analysis would show a major peak for cis-2,6-dimethylpiperazine and could quantify any isomeric impurities or other related substances. For instance, a reported GC method was able to show a purity of 99.65% for cis-2,6-dimethylpiperazine, with the trans-2,6-dimethylpiperazine content being only 0.05%.

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| cis-2,6-Dimethylpiperazine |

| trans-2,5-Dimethylpiperazine dihydrochloride |

| trans-2,6-Dimethylpiperazine |

Computational and Theoretical Investigations of Cis 2,6 Dimethylpiperazine Systems

Quantum Chemical Methods for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory, Semiempirical Approaches)

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. Density Functional Theory (DFT) has emerged as a particularly robust and widely used method for studying molecules of the size and complexity of cis-2,6-dimethylpiperazine (B139716).

Detailed DFT studies have been performed on cis-2,6-dimethylpiperazine, often employing the B3LYP functional with a comprehensive basis set such as 6-311++G(d,p). researchgate.net Such calculations begin with the optimization of the molecular geometry to find the lowest energy structure. From this optimized geometry, a wealth of information about the molecule's electronic character and reactivity can be derived. researchgate.net

Key aspects of electronic structure and reactivity profiling include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For cis-2,6-dimethylpiperazine, the lone pairs on the nitrogen atoms are expected to contribute significantly to the HOMO.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. In cis-2,6-dimethylpiperazine, the most negative potential is localized around the two nitrogen atoms, confirming their role as the primary centers for nucleophilic reactions like alkylation and acylation.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and intramolecular interactions. It quantifies the stabilization energy associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals, providing insight into hyperconjugative effects and the nature of chemical bonds. researchgate.net

Atoms in Molecules (AIM) Theory: The AIM approach is used to analyze the electron density topology to characterize chemical bonds and identify non-covalent interactions, such as hydrogen bonds. researchgate.net

These methods collectively provide a detailed electronic profile of the molecule, which is essential for predicting its behavior in chemical reactions.

Table 1: Quantum Chemical Methods and Their Applications

| Method | Application in Studying cis-2,6-Dimethylpiperazine | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, calculation of electronic properties, prediction of spectroscopic data. | researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Identifies HOMO and LUMO to predict reactivity and kinetic stability. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to locate sites for electrophilic and nucleophilic attack. | researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge delocalization and intramolecular stabilizing interactions. | researchgate.net |

Molecular Dynamics Simulations and Conformational Space Exploration

While quantum mechanics describes the electronic structure of a molecule at a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment (e.g., solvent).

For cis-2,6-dimethylpiperazine, the piperazine (B1678402) ring predominantly adopts a chair conformation to minimize steric and torsional strain. The cis configuration of the two methyl groups dictates that in the most stable chair conformer, one methyl group must occupy an axial position while the other occupies an equatorial position.

MD simulations can be used to explore several dynamic aspects:

Conformational Dynamics: Simulations can model the transition between different conformations, such as the chair-to-boat interconversion of the piperazine ring. The energy barriers for these transitions can be calculated, providing information on the flexibility of the ring system.

Solvent Effects: By explicitly including solvent molecules (e.g., water) in the simulation box, MD can model how the solvent structure around the solute influences its conformation and dynamics. This is crucial for understanding the behavior of the molecule in a realistic solution environment.

Thermodynamic Properties: From the simulation trajectory, thermodynamic properties such as free energy differences between conformers can be calculated, providing a more accurate picture of the conformational equilibrium than static energy calculations alone.

A specific type of ab initio molecular dynamics, the Atom Centered Density Matrix Propagation (ADMP) approach, has been noted in theoretical studies of cis-2,6-dimethylpiperazine. researchgate.net This method combines the accuracy of DFT for calculating forces with the dynamic exploration of MD, allowing for the simulation of chemical processes with simultaneous electronic structure calculations.

Mechanistic Elucidation of Reactions Involving cis-2,6-Dimethylpiperazine through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, allowing researchers to map potential energy surfaces, characterize transition states, and calculate reaction barriers.

The reactivity of cis-2,6-dimethylpiperazine is dominated by the two secondary amine groups within its structure. These nitrogen centers are nucleophilic and are the sites of reactions such as N-alkylation, N-acylation, and coordination to metal centers.

Computational methods can be applied to understand these reactions in several ways:

Transition State Searching: For a proposed reaction mechanism, quantum chemical methods can be used to locate the geometry of the transition state (the highest point on the minimum energy path). The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

Reaction Pathway Mapping: By mapping the potential energy surface, the entire course of the reaction from reactants through the transition state to products can be visualized. This can help confirm a proposed mechanism or reveal alternative, lower-energy pathways.

Selectivity Prediction: In cases where multiple products are possible (e.g., mono- vs. di-alkylation), computational modeling can predict the selectivity by comparing the activation energies of the competing pathways. The pathway with the lower activation energy will be kinetically favored.

For example, computational studies have been used to understand the formation of the cis-2,6-disubstituted piperazine ring itself. In a proposed Pd-catalyzed carboamination reaction to synthesize these structures, a specific transition state model was invoked to explain the high diastereoselectivity observed for the cis product. nih.gov This model suggests that steric interactions within the transition state assembly favor a pseudoequatorial orientation of the substituents, leading directly to the cis isomer. nih.gov

Prediction of Spectroscopic Properties from First Principles Calculations

First principles (or ab initio) calculations can predict various spectroscopic properties of a molecule with a high degree of accuracy. This capability is invaluable for interpreting experimental spectra and confirming molecular structures. For cis-2,6-dimethylpiperazine, computational methods have been successfully used to calculate vibrational and nuclear magnetic resonance spectra.

The general workflow involves first optimizing the molecule's geometry at a suitable level of theory, such as DFT. Subsequently, specific calculations are performed to obtain the desired spectroscopic data.

Infrared (IR) Spectroscopy: Following geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). The resulting vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can be compared directly with experimental data to assign specific peaks to particular vibrational modes (e.g., N-H stretch, C-H stretch, ring deformations). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated magnetic shielding tensors are typically converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. Studies have shown a strong agreement between the theoretically calculated and experimentally measured ¹H and ¹³C NMR chemical shifts for cis-2,6-dimethylpiperazine. researchgate.net

The ability to accurately predict these spectra provides a powerful link between the theoretical model of the molecule and its tangible, measurable properties.

Table 2: Computational Prediction of Spectroscopic Properties

| Spectroscopy Type | Computational Method | Predicted Properties | Reference |

|---|---|---|---|

| Infrared (IR) | DFT Frequency Calculation | Vibrational frequencies and intensities. | researchgate.net |

| NMR (¹H, ¹³C) | DFT with GIAO method | Isotropic magnetic shielding and chemical shifts. | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes to cis-2,6-Dimethylpiperazine (B139716)

While several synthetic routes to cis-2,6-dimethylpiperazine exist, many rely on traditional methods that may not meet modern standards of efficiency and sustainability. Future research will likely prioritize the development of greener, more atom-economical, and highly stereoselective synthetic pathways.

Another promising frontier is the development of modular, asymmetric syntheses that allow for the construction of diverse derivatives from simple, readily available precursors. Palladium-catalyzed carboamination reactions, for example, represent a powerful strategy for generating the piperazine (B1678402) ring and forming two chemical bonds in a single key step. nih.gov This approach has been successfully used to create N-aryl-2,6-disubstituted piperazines with high diastereoselectivity (often greater than 20:1) and excellent enantiomeric excess (>97% ee). nih.gov Future work could focus on expanding the scope of these reactions, exploring different catalysts and ligands to improve yields, and adapting them for more sustainable conditions, such as using greener solvents or lower catalyst loadings. nih.govmdpi.com

The table below summarizes potential avenues for developing more sustainable synthetic routes.

| Approach | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Advanced Catalytic Cyclization | Optimizing existing methods, such as the cyclization of N-β-hydroxypropyl-1,2-propanediamine or diisopropanolamine (B56660), using novel catalyst systems. google.comresearchgate.net | Higher cis-selectivity, improved yield, reduced by-product formation. | Development of novel Cu-Cr-Fe catalysts; exploring different support materials; optimizing solvent systems (e.g., dioxane over water). researchgate.net |

| Asymmetric Synthesis | Employing chiral starting materials or catalysts to produce enantiomerically pure cis-2,6-dimethylpiperazine. A Pd-catalyzed carboamination approach has shown promise. nih.govrsc.org | Access to specific stereoisomers for pharmaceutical applications; high stereochemical control. | Expanding the substrate scope; designing new chiral ligands; reducing catalyst loading. |

| Biocatalysis | Utilizing enzymes to catalyze key steps in the synthesis, offering high selectivity under mild conditions. | Environmentally benign (aqueous media, ambient temperature/pressure); high enantioselectivity. | Enzyme screening and engineering; pathway design and optimization. |

| Flow Chemistry | Performing the synthesis in continuous flow reactors rather than batch processes. | Improved safety, better heat and mass transfer, easier scale-up, potential for higher purity. | Reactor design; integration of catalytic steps; process optimization. |

Expansion of Catalytic Applications Involving cis-2,6-Dimethylpiperazine Derivatives

The rigid, chiral structure of cis-2,6-dimethylpiperazine makes it an excellent scaffold for the design of ligands and organocatalysts for asymmetric synthesis. nih.govmdpi.com While its derivatives have found some use, a vast, unexplored landscape of potential catalytic applications remains.

Future research should focus on designing and synthesizing novel chiral ligands based on the cis-2,6-dimethylpiperazine framework for transition-metal catalysis. These ligands could be applied to a wide range of important chemical transformations, including asymmetric hydrogenations, C-C bond-forming reactions, and C-H functionalizations. The stereochemistry of the piperazine ring can be leveraged to create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol in catalytic reactions. nih.gov

Furthermore, the nitrogen atoms of the piperazine ring are ideal for creating novel organocatalysts. Derivatives could be developed to act as chiral Brønsted bases, phase-transfer catalysts, or components of more complex catalytic systems. The expansion into areas like photoredox catalysis, where the piperazine moiety could act as an electron donor or be incorporated into a photosensitizer structure, represents another exciting avenue.

The table below outlines potential expansions of catalytic applications.

| Catalysis Type | Potential Application | Rationale for Use of cis-2,6-Dimethylpiperazine |

|---|---|---|

| Asymmetric Metal Catalysis | Ligands for enantioselective hydrogenation, cross-coupling, and cyclization reactions. | The C2-symmetric chiral backbone provides a rigid scaffold for creating a well-defined stereochemical environment around a metal center. |

| Organocatalysis | Development of chiral amines, Brønsted bases, or hydrogen-bond donors for metal-free asymmetric reactions. | The basic nitrogen atoms can be readily functionalized to tune catalytic activity and stereoselectivity. |

| Photoredox Catalysis | Incorporation into novel photosensitizers or use as a chiral electron-donating catalyst. | The piperazine nitrogen atoms can participate in single-electron transfer processes. |

| Polymerization Catalysis | As a component of catalysts for stereoselective ring-opening polymerization or other polymer synthesis. | The defined stereochemistry can be used to control the tacticity and properties of the resulting polymers. chemimpex.com |

Exploration of New Derivatization Pathways and Functionalization Strategies

The versatility of cis-2,6-dimethylpiperazine as a building block is largely dependent on the ability to selectively modify its structure. While N-alkylation and N-arylation are common, future research should explore more sophisticated and novel derivatization pathways to access new chemical space.

A significant area for development is the selective functionalization of the carbon atoms (C-H activation) on the piperazine ring. Achieving regioselective and stereoselective C-H functionalization would open up pathways to entirely new classes of derivatives that are currently inaccessible. This would allow for the introduction of functional groups directly onto the heterocyclic core, providing new vectors for tuning the steric and electronic properties of the molecule.

Another unexplored avenue is the incorporation of the cis-2,6-dimethylpiperazine scaffold into more complex molecular architectures, such as macrocycles, cages, or polymers. These larger structures could have unique properties for applications in host-guest chemistry, materials science, or as multivalent ligands for biological targets. chemimpex.com The use of modern synthetic techniques, such as late-stage functionalization and click chemistry, could enable the rapid generation of diverse libraries of these complex derivatives for high-throughput screening.

The table below details potential derivatization and functionalization strategies.

| Strategy | Description | Potential Outcome |

|---|---|---|

| C-H Functionalization | Directly adding functional groups to the carbon backbone of the piperazine ring. | Novel derivatives with substitution patterns not achievable through traditional N-functionalization. |

| Polymer Synthesis | Using the piperazine as a monomer or cross-linker to create specialty polymers. chemimpex.com | Materials with enhanced thermal stability, specific mechanical properties, or chiral recognition capabilities. chemimpex.com |

| Macrocyclization | Incorporating the piperazine unit into a macrocyclic structure. | New host molecules for ion or small molecule recognition; novel ligands for metal complexes. |

| Late-Stage Functionalization | Modifying complex molecules that already contain the piperazine core. | Rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery. |

Advanced Computational Design and Prediction for cis-2,6-Dimethylpiperazine Architectures

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules based on the cis-2,6-dimethylpiperazine scaffold. By predicting properties and modeling interactions, in silico methods can guide synthetic efforts, reducing the time and resources required for experimental work.

Future research should increasingly integrate computational design into the development of new catalysts and ligands. Molecular modeling can predict how the stereochemistry of the piperazine ring influences the outcome of a catalytic reaction, as demonstrated in studies of its derivatives' interactions with biological targets like topoisomerase II. Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and design more effective catalysts by tuning their electronic and steric properties.

In the context of medicinal chemistry, quantitative structure-activity relationship (QSAR) studies and molecular docking simulations can be employed to design libraries of derivatives with improved affinity and selectivity for specific biological targets. Furthermore, the application of machine learning and artificial intelligence could revolutionize the field by screening vast virtual libraries of potential cis-2,6-dimethylpiperazine derivatives to identify candidates with the highest probability of success for a given application, be it in catalysis, materials science, or pharmaceuticals.

The table below lists computational tools and their potential applications in this research area.

| Computational Tool | Application | Objective |

|---|---|---|

| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets (e.g., enzymes, receptors). | Guide the design of new drug candidates; rationalize structure-activity relationships. |

| Density Functional Theory (DFT) | Modeling reaction transition states; calculating electronic properties of catalysts and intermediates. | Understand reaction mechanisms; predict catalyst performance and stereoselectivity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of piperazine-containing molecules, polymers, or complexes over time. | Assess conformational stability; understand interactions with solvents or biological membranes. |

| Machine Learning / AI | Training models on existing data to predict properties of new, unsynthesized derivatives. | Accelerate discovery by prioritizing synthetic targets; perform virtual high-throughput screening. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-2,6-Dimethylpiperazine dihydrochloride, and how can reaction conditions influence isomer purity?

- Methodological Answer : The compound is synthesized via catalytic hydrogenation of pyridinedicarboxylic acid derivatives. For example, cis-2,6-PDA (precursor) is obtained by hydrogenating 2,6-pyridinedicarboxylic acid at 50 psi using PtO₂ in water or acetic acid, yielding predominantly the cis-isomer with minimal trans byproducts. Solvent choice (e.g., acetic acid vs. water) and catalyst loading impact isomer ratios, as shown by ¹³C NMR analysis . Post-synthesis, crystallization from alcohol-water mixtures isolates the cis-form .

Q. How should researchers characterize the structural configuration of this compound?

- Methodological Answer : Use ¹³C NMR to distinguish cis/trans isomers based on distinct carbonyl carbon shifts. For example, cis-2,6-PDA exhibits characteristic peaks at δ 170–175 ppm, while trans isomers show downfield shifts. X-ray crystallography can confirm spatial arrangement, and elemental analysis (C, H, N) validates stoichiometry .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer : Use nitrile gloves inspected for integrity and flame-retardant lab coats. In case of spills, avoid drains and use inert absorbents. Respiratory protection (e.g., N95 masks) is required for powder handling to prevent inhalation. Store in airtight containers at room temperature to avoid hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity values for this compound batches?

- Methodological Answer : Discrepancies often arise from residual solvents or isomer contamination. Employ reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify impurities. Titration against 0.1M NaOH (using bromothymol blue indicator) can cross-validate purity, as USP standards require 98.5–100.5% anhydrous basis for similar piperazine salts .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 30 days. Use UV-Vis spectroscopy (λ = 260 nm) to monitor degradation. Buffered solutions (pH 4–6) in citrate-phosphate buffers show maximal stability. Avoid temperatures >225°C, as decomposition occurs via HCl release .

Q. How does this compound interact with NMDA or kainate receptors in neuropharmacological studies?

- Methodological Answer : As a piperazine dicarboxylate derivative, it acts as a dual NMDA/GluK1 antagonist. Use patch-clamp electrophysiology on rat cortical neurons to measure inhibition of glutamate-evoked currents. Pre-incubate neurons with 10–100 µM compound in artificial cerebrospinal fluid (aCSF) and compare with control responses .

Q. What analytical techniques differentiate this compound from its structural analogs in complex mixtures?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes molecular ions (e.g., [M+H]⁺ = 159.057 for C₄H₁₂Cl₂N₂). Pair with ion chromatography to separate analogs like 1-(3-chlorophenyl)piperazine hydrochloride (MW 215.09) .

Contradiction Analysis & Troubleshooting

Q. Why do hydrogenation methods sometimes yield trans-isomer contaminants, and how can this be mitigated?

- Methodological Answer : Trans-isomers form due to incomplete stereochemical control during hydrogenation. Optimize catalyst (e.g., PtO₂ vs. Pd/C) and solvent polarity. For example, acetic acid reduces trans byproducts in cis-2,6-PDA synthesis compared to water. Post-reaction, fractional crystallization (ethanol:acetone:water, 3:1:1) removes trans residues .

Q. How should researchers address conflicting solubility data in aqueous vs. organic solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.